molecular formula C15H22N2O2S B12224326 1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B12224326
M. Wt: 294.4 g/mol
InChI Key: YVKWFQIZNCPBIA-UHFFFAOYSA-N
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Description

1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a diazepane ring, a thiophene ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using 4-methylthiophene and an appropriate acyl chloride.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through nucleophilic substitution reactions involving oxirane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane: Lacks the methyl group on the thiophene ring.

    1-(4-Methylthiophene-2-carbonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Contains a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

1-(4-Methylthiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the presence of the methyl group on the thiophene ring and the oxolane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

(4-methylthiophen-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C15H22N2O2S/c1-12-9-14(20-11-12)15(18)17-5-2-4-16(6-7-17)13-3-8-19-10-13/h9,11,13H,2-8,10H2,1H3

InChI Key

YVKWFQIZNCPBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCOC3

Origin of Product

United States

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